molecular formula C16H15F3N2 B061198 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline CAS No. 175134-94-8

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline

Cat. No.: B061198
CAS No.: 175134-94-8
M. Wt: 292.3 g/mol
InChI Key: AHIFAQQLUMZAGP-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a tetrahydroisoquinoline core coupled with a trifluoromethyl-substituted aniline, a structural motif commonly associated with enhanced membrane permeability and metabolic stability. Its primary research value lies in its potential as a key intermediate or a functional core structure for the development of novel therapeutic agents. Researchers are investigating its application as a building block for small molecule inhibitors, particularly in the realm of kinase and epigenetic target discovery. The electron-withdrawing trifluoromethyl group and the basic amine functionality within the dihydroisoquinoline ring make it a versatile precursor for further synthetic elaboration, enabling the creation of diverse compound libraries for high-throughput screening. This aniline derivative is strictly For Research Use Only and is intended for use in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies to advance the discovery of new chemical entities for oncology, CNS disorders, and other disease areas.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)13-5-6-15(14(20)9-13)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIFAQQLUMZAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588125
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-94-8
Record name 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175134-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline derivatives.

    Substitution: The trifluoromethyl aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for cross-coupling reactions.

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Tetrahydroisoquinoline derivatives.

    Substitution Products: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The trifluoromethyl group in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline enhances the lipophilicity and metabolic stability of the compound, which can be beneficial in drug development for cancer treatment. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Neuroprotective Effects
Isoquinoline derivatives are also known for their neuroprotective effects. The compound has been investigated for its potential to protect neuronal cells against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may modulate neurotransmitter systems, providing a therapeutic avenue for neuroprotection .

1.3 Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, indicating its potential as an antimicrobial agent against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways necessary for bacterial survival .

Material Science

2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group contributes to the stability and efficiency of charge transport within these materials .

2.2 Polymer Chemistry
This compound can be utilized as a building block in the synthesis of advanced polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and composites .

Chemical Intermediate

3.1 Synthesis of Pharmaceuticals
As a chemical intermediate, this compound plays a crucial role in the synthesis of more complex pharmaceuticals. Its structure allows for further functionalization, enabling the development of novel therapeutic agents with tailored biological activities .

3.2 Research Reagent
In laboratory settings, this compound serves as a valuable reagent for various chemical reactions, including coupling reactions and as a precursor for synthesizing other heterocyclic compounds . Its reactivity profile makes it an essential tool in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound is compared to four structurally related aniline derivatives (Table 1), differing in substituents and heterocyclic rings.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Structural Features
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline C₁₆H₁₅F₃N₂ 292.31 -CF₃, dihydroisoquinoline 175134-94-8 Rigid bicyclic heterocycle, trifluoromethyl
2-(1-Pyrrolidinyl)-5-(trifluoromethyl)aniline C₁₁H₁₃F₃N₂ 230.23 -CF₃, pyrrolidine 133184-80-2 Flexible 5-membered ring, smaller steric bulk
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 -CF₃, -F 535-52-4 Halogenated aromatic ring, minimal substitution
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.28 -CF₃, ethoxyphenoxy 565166-66-7 Aromatic ether substituent, increased lipophilicity
2-(1-Azepanyl)-5-(trifluoromethyl)aniline C₁₃H₁₇F₃N₂ 258.28 -CF₃, azepane 858126-26-8 7-membered ring, enhanced flexibility

Sources : .

Key Differences and Implications

Heterocyclic Ring Systems
  • Dihydroisoquinoline vs. In contrast, pyrrolidine (5-membered) and azepane (7-membered) rings in analogs C₁₁H₁₃F₃N₂ and C₁₃H₁₇F₃N₂ confer greater conformational flexibility, which may enhance solubility but reduce target specificity .
Substituent Effects
  • Trifluoromethyl vs. Fluoro/Ethoxyphenoxy: The trifluoromethyl group in all compounds enhances electron-withdrawing effects and metabolic resistance. However, 2-Fluoro-5-(trifluoromethyl)aniline (C₇H₅F₄N) lacks a heterocyclic substituent, resulting in a simpler structure with reduced steric hindrance, suitable for applications requiring small-molecule penetration (e.g., CNS targets) .
Molecular Weight and Pharmacokinetics
  • The target compound (292.31 g/mol) and C₁₅H₁₄F₃NO₂ (297.28 g/mol) exceed typical thresholds for blood-brain barrier penetration (~500 Da), suggesting peripheral action. In contrast, C₇H₅F₄N (179.11 g/mol) and C₁₁H₁₃F₃N₂ (230.23 g/mol) are smaller and more likely to access central targets .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline (CAS No. 175134-94-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a trifluoromethyl group and a dihydroisoquinoline moiety, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C16H15F3N2
  • Molecular Weight : 292.3 g/mol
  • Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit carboxylesterases and cholinesterases, which are crucial in neurotransmission and metabolism .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been noted in various assays, indicating potential protective effects against oxidative stress .
  • Antimicrobial Properties : Some derivatives of isoquinoline have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Target Outcome Reference
Enzyme InhibitionCarboxylesteraseModerate inhibition observed
Antioxidant ActivityABTS radical scavengingComparable to standard antioxidants
Antimicrobial ActivityVarious bacterial strainsSignificant growth inhibition

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of dihydroisoquinoline and evaluated their biological activities. The results indicated that modifications at the aniline position could enhance inhibitory effects on carboxylesterases while maintaining low toxicity profiles .
  • Molecular Docking Studies : In silico studies using molecular docking techniques revealed that this compound binds effectively to the active sites of targeted enzymes, supporting its potential as a lead compound for further development in drug design .
  • Comparative Studies with Analogues : Comparative analysis with structurally related compounds showed that the trifluoromethyl substitution significantly increased the binding affinity to certain targets, highlighting the importance of this functional group in enhancing biological activity .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline, and how can its purity and structure be validated?

  • Methodological Answer : A multi-step approach is typically employed:
  • Step 1 : Introduce the trifluoromethyl group via nucleophilic aromatic substitution (e.g., using CF₃Cu reagents) on a nitro-substituted aniline precursor. Similar routes are documented for structurally related nitro-trifluoromethyl anilines .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite.
  • Step 3 : Couple the 3,4-dihydroisoquinoline moiety via reductive amination or SNAr reactions.
  • Validation : Use ¹H/¹³C NMR to confirm regiochemistry, HPLC-MS (>95% purity threshold ), and FT-IR to verify functional groups.

Q. What physicochemical properties of this compound are critical for designing solubility and stability assays?

  • Methodological Answer :
  • Lipophilicity : The trifluoromethyl group increases hydrophobicity; measure logP via shake-flask or chromatographic methods.
  • Solubility : Test in DMSO (common solvent for stock solutions) and aqueous buffers (e.g., PBS) with co-solvents like cyclodextrins if precipitation occurs.
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), light, and temperature (25–40°C) using UHPLC-UV to monitor decomposition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar nitro/amine compounds are classified as hazardous ).
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.
  • Waste Disposal : Neutralize amine residues with dilute HCl before disposal in designated halogenated waste containers.

Advanced Research Questions

Q. How can molecular docking simulations be optimized to study this compound’s interactions with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Software : Use Glide (Schrödinger) for docking, which combines systematic ligand sampling with OPLS-AA force fields for accurate pose prediction .
  • Protocol :

Prepare the protein structure (e.g., PDB file) by removing water molecules and adding hydrogen atoms.

Generate a grid box centered on the active site (default size: 20 ų).

Run extra-precision (XP) mode to account for ligand flexibility and penalize desolvation of charged groups .

  • Validation : Compare docking poses with co-crystallized ligands (if available) using RMSD <2.0 Å as a success threshold .

Q. How should researchers resolve discrepancies between computational models and experimental crystallographic data for this compound’s conformation?

  • Methodological Answer :
  • Step 1 : Perform molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) in explicit solvent (TIP3P water model ) to assess flexibility of the dihydroisoquinoline ring.
  • Step 2 : Compare simulation-derived torsion angles with X-ray data. Discrepancies may indicate force field limitations (e.g., improper dihedral parameterization).
  • Step 3 : Refine computational models using QM/MM hybrid methods (e.g., DFT for ligand, MM for protein) to improve accuracy .

Q. What computational strategies elucidate the electronic effects of the trifluoromethyl group on regioselective reactivity?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps. The -CF₃ group withdraws electron density, directing electrophilic attacks to the para position of the aniline ring.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess how polarity influences charge distribution .
  • Validation : Compare predicted reactivity with experimental substitution outcomes (e.g., bromination or nitration patterns).

Data Contradiction Analysis

Q. How can conflicting NMR data (e.g., aromatic proton splitting patterns) be resolved for this compound?

  • Methodological Answer :
  • Step 1 : Acquire 2D NMR (COSY, NOESY) to assign coupling partners and confirm spatial proximity of protons.
  • Step 2 : Run variable-temperature NMR to detect dynamic processes (e.g., ring flipping) that obscure splitting.
  • Step 3 : Compare experimental shifts with DFT-predicted chemical shifts (software: ACD/Labs or mPW1PW91/6-311+G(d,p)) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline

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